

# Application of D-Galactose-<sup>13</sup>C-1 in the Study of Galactosemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, resulting in severe clinical manifestations. The use of stable isotope-labeled D-galactose, particularly D-Galactose-<sup>13</sup>C-1, has emerged as a powerful tool in the investigation of this disorder. It offers a non-invasive and quantitative method to assess whole-body galactose oxidation capacity, probe metabolic pathways, and differentiate between various galactosemia phenotypes. These insights are crucial for diagnosis, monitoring therapeutic interventions, and advancing the development of novel treatments.

## **Core Applications**

The primary applications of D-Galactose-<sup>13</sup>C-1 in galactosemia research include:

- Whole-Body Galactose Oxidation Assessment: The <sup>13</sup>C-galactose breath test is a key application for evaluating an individual's ability to metabolize galactose.
- Metabolic Pathway Analysis: Tracing the fate of the <sup>13</sup>C label through various metabolic pathways provides a deeper understanding of the biochemical consequences of enzyme deficiencies.



• Phenotype Differentiation: The rate and extent of <sup>13</sup>C-galactose metabolism can help distinguish between classical galactosemia and other variant forms.

### **Data Presentation**

Table 1: Whole-Body Galactose Oxidation in Galactosemia Patients and Controls using the 1-13C-

Galactose Breath Test

| Patient Group                       | Genotype    | N  | CUMPCD (%)<br>at 120 min<br>(Mean ± SD or<br>Range) | Reference |
|-------------------------------------|-------------|----|-----------------------------------------------------|-----------|
| Classical<br>Galactosemia           | Q188R/Q188R | 3  | ~3-6% (at 5 hours)                                  | [1]       |
| Classical<br>Galactosemia           | Various     | 34 | 0.29 (0.08–7.51)                                    | [2]       |
| Classical<br>Galactosemia           | -           | 7  | 1.67 (mean)                                         | [3]       |
| Variant<br>Galactosemia             | S135L/S135L | 2  | 9.44 (8.66–<br>10.22)                               | [2]       |
| Variant Galactosemia (NBS detected) | Various     | 4  | 13.79 (12.73–<br>14.87)                             | [2]       |
| Healthy Controls                    | -           | 3  | 21-47% (at 5<br>hours)                              |           |
| Healthy Controls                    | -           | 4  | 9.29 (8.94–<br>10.02)                               | _         |
| Healthy Controls                    | -           | 21 | 5.58 (mean)                                         | _         |

CUMPCD: Cumulative Percentage of the administered Dose Recovered as <sup>13</sup>CO<sub>2</sub> in exhaled air.



Table 2: Metabolite Levels in Lymphoblasts after

Incubation with <sup>13</sup>C-Galactose

| Cell Type          | Genotype         | <sup>13</sup> C-<br>Galactose-<br>1-<br>Phosphate | <sup>13</sup> C-UDP-<br>galactose &<br><sup>13</sup> C-UDP-<br>glucose | <sup>13</sup> C-Labeled<br>Ribose  | Reference |
|--------------------|------------------|---------------------------------------------------|------------------------------------------------------------------------|------------------------------------|-----------|
| Galactosemic       | Q188R/Q188<br>R  | 2-3 times<br>higher than<br>normal                | Formed, but<br>less than<br>normal                                     | Formed, but<br>less than<br>normal |           |
| Galactosemic       | S135L/S135L      | 2-3 times<br>higher than<br>normal                | Formed, but<br>less than<br>normal                                     | Not specified                      |           |
| Galactosemic       | GALT<br>deletion | 2-3 times<br>higher than<br>normal                | Not formed                                                             | Not formed                         |           |
| Normal<br>Controls | -                | Normal levels                                     | Normal levels                                                          | Formed                             |           |

# Signaling Pathways and Experimental Workflows Galactose Metabolism via the Leloir Pathway

The Leloir pathway is the primary route for galactose metabolism. In classical galactosemia, the deficiency of the GALT enzyme disrupts this pathway, leading to the accumulation of galactose-1-phosphate and the activation of alternative, pathogenic pathways.





Click to download full resolution via product page

Caption: The Leloir Pathway for galactose metabolism, highlighting the GALT enzyme deficiency in classical galactosemia.



## Experimental Workflow for the 1-13C-Galactose Breath Test

The 1-<sup>13</sup>C-galactose breath test is a non-invasive procedure to measure an individual's ability to oxidize galactose. The workflow involves the administration of <sup>13</sup>C-labeled galactose and the subsequent collection and analysis of breath samples.



Click to download full resolution via product page

Caption: A streamlined workflow for the 1-13C-galactose breath test.



## Differentiating Galactosemia Phenotypes with D-Galactose-13C-1

The metabolic fate of D-Galactose-<sup>13</sup>C-1 can be used to differentiate between different galactosemia phenotypes based on their residual GALT activity and overall galactose oxidation capacity.



Click to download full resolution via product page

Caption: Logical diagram illustrating the use of D-Galactose-13C-1 to differentiate galactosemia phenotypes.

### **Experimental Protocols**

## Protocol 1: 1-13C-Galactose Breath Test for Whole-Body Galactose Oxidation

Objective: To quantitatively assess the in vivo capacity of an individual to oxidize galactose to CO<sub>2</sub>.

#### Materials:

1-13C-Galactose (7 mg/kg body weight)



- · Drinking water
- Glass Vacutainer tubes for breath collection
- Straws
- Gas isotope ratio mass spectrometer (IRMS)

#### Procedure:

- Patient Preparation: The participant should fast for a minimum of two hours before the test.
   Only water is permitted during the fasting period and the test itself. The participant should remain in a resting state throughout the test.
- Baseline Sample Collection: Collect two baseline breath samples before the administration of 1-13C-galactose. To collect a sample, the patient takes a deep breath, holds it for three seconds, and then exhales into a glass Vacutainer tube through a straw.
- Administration of 1-13C-Galactose: Dissolve the 7 mg/kg dose of 1-13C-galactose in water and have the participant drink the solution.
- Post-Dose Breath Sample Collection: Collect two breath samples at 60, 90, and 120 minutes
  after the ingestion of the labeled galactose. Some studies may extend collection times to 5 or
  even 24 hours for a more comprehensive assessment of galactose disposal.
- Sample Storage: Store the collected breath samples at room temperature until analysis.
- Analysis: Analyze the <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> ratio in the breath samples using a gas isotope ratio mass spectrometer.
- Data Calculation: Calculate the cumulative percentage of the administered dose of <sup>13</sup>C-galactose recovered as <sup>13</sup>CO<sub>2</sub> in the exhaled air (CUMPCD).

# Protocol 2: Metabolic Tracing in Lymphoblasts using <sup>13</sup>C-Galactose and NMR Spectroscopy



Objective: To determine the metabolic fate of galactose in cultured lymphoblasts from galactosemia patients and controls.

#### Materials:

- Cultured lymphoblasts from patients and healthy controls
- 1-13C-galactose or 2-13C-galactose
- · Cell culture medium
- Nuclear Magnetic Resonance (NMR) spectrometer
- Reagents for cell extraction

#### Procedure:

- Cell Culture: Culture lymphoblasts from galactosemia patients with defined genotypes and from normal individuals under standard conditions.
- Incubation with <sup>13</sup>C-Galactose: Incubate the cultured lymphoblasts with 1 mM 1-<sup>13</sup>C-galactose or 2-<sup>13</sup>C-galactose for specified time periods (e.g., 2.5 and 5 hours).
- Cell Harvesting and Extraction: After incubation, harvest the cells and perform a cellular extraction to isolate the intracellular metabolites.
- NMR Spectroscopy: Analyze the cell extracts using <sup>13</sup>C-NMR spectroscopy to identify and quantify the <sup>13</sup>C-labeled metabolites, such as galactose-1-phosphate, galactitol, UDPgalactose, and UDP-glucose.
- Data Analysis: Compare the metabolite profiles and concentrations between the different cell lines (patient vs. control) to assess the impact of the GALT deficiency on galactose metabolism.

### Conclusion

D-Galactose-<sup>13</sup>C-1 is an invaluable tool in the study of galactosemia, providing critical insights into the pathophysiology of the disease. The non-invasive nature of the <sup>13</sup>C-galactose breath



test makes it particularly suitable for clinical research and patient monitoring. Furthermore, metabolic tracing studies using <sup>13</sup>C-galactose in cellular models are instrumental in dissecting the biochemical consequences of specific GALT mutations and in evaluating the efficacy of potential therapeutic agents. The detailed protocols and data presented here serve as a resource for researchers and clinicians working to improve the understanding and management of galactosemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quantitative assessment of whole body galactose metabolism in galactosemic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 1-13 C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose oxidation using 13C in healthy and galactosemic children PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of D-Galactose-<sup>13</sup>C-1 in the Study of Galactosemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394938#application-of-d-galactose-13c-1-in-studying-galactosemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com